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Compound of Interest

Compound Name: Sofosbuvir impurity M

Cat. No.: B8082611

Abstract

This application note details a validated reversed-phase high-performance liquid
chromatography (RP-HPLC) method for the quantitative determination of Sofosbuvir Impurity
M, a known process-related impurity in Sofosbuvir active pharmaceutical ingredient (API) and
finished dosage forms. The method is demonstrated to be specific, linear, accurate, precise,
and sensitive, adhering to the guidelines of the International Council for Harmonisation (ICH).
This protocol is intended for researchers, scientists, and drug development professionals in
quality control and analytical development laboratories.

Introduction

Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C. During its
synthesis, various process-related impurities can be generated, which must be monitored and
controlled to ensure the safety and efficacy of the final drug product.[1] Sofosbuvir Impurity
M, systematically named propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-
methyloxolan-2-ylJmethoxy-phenoxyphosphoryllamino]propanoate, is one such impurity that
requires a reliable analytical method for its quantification. This document provides a
comprehensive protocol for a validated RP-HPLC method suitable for this purpose.

Chemical Information
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Chemical Molecular Molecular
Compound CAS Number .
Name Formula Weight

Isopropyl (2S)-2-
[[[(2R,3R,4R,5R)
-5-(2,4-
dioxopyrimidin-1-
yI)-4-fluoro-3-
) hydroxy-4-

Sofosbuvir 1190307-88-0 C22H29FN309P  529.45 g/mol
methyl-
tetrahydrofuran-
2-ylImethoxy-
phenoxyphospho
ryllamino]propan

oate

propan-2-yl 2-

[[[5-(2,4-

dioxopyrimidin-1-

yl)-3,4-dihydroxy-

4-methyloxolan- 2095551-10-1 C22H30N3010P  527.46 g/mol
2-yllmethoxy-

Sofosbuvir

Impurity M

phenoxyphospho
ryllamino]propan

oate

Experimental Protocol
Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.
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Parameter Specification

Agilent 1200 series or equivalent with UV/PDA
HPLC System

Detector

Column Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 ym

Mobile Phase 0.1% Trifluoroacetic acid in Water:Acetonitrile
(50:50, viv)

Flow Rate 1.0 mL/min

Column Temperature Ambient

Detection Wavelength 260 nm

Injection Volume 20 pL

Run Time Approximately 10 minutes

Preparation of Solutions

e Diluent: A mixture of Water and Acetonitrile (50:50, v/v) is used as the diluent.

o Standard Stock Solution of Sofosbuvir: Accurately weigh and dissolve 40 mg of Sofosbuvir
reference standard in 10 mL of diluent to obtain a concentration of 4 mg/mL.

o Standard Stock Solution of Sofosbuvir Impurity M: Accurately weigh and dissolve 2.5 mg of
Sofosbuvir Impurity M reference standard in 10 mL of diluent to obtain a concentration of
0.25 mg/mL.

o Working Standard Solution: Prepare a working standard solution by appropriately diluting the
stock solutions with the diluent to achieve a final concentration of approximately 400 pg/mL
of Sofosbuvir and a suitable concentration for Impurity M (e.g., 20 pg/mL).

o Sample Preparation (for Bulk Drug): Accurately weigh and dissolve the Sofosbuvir bulk drug
sample in the diluent to achieve a final concentration of approximately 400 pg/mL.

o Sample Preparation (for Tablets): Weigh and finely powder not fewer than 20 tablets.
Transfer a quantity of the powder equivalent to 400 mg of Sofosbuvir into a 100 mL
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volumetric flask. Add about 70 mL of diluent, sonicate for 30 minutes with intermittent
shaking, and then dilute to volume with the diluent. Further dilute as necessary to achieve a
final concentration of 400 ug/mL of Sofosbuvir.

Method Validation

The analytical method was validated according to ICH guidelines for specificity, linearity,
accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity

The specificity of the method was evaluated by analyzing the blank, placebo, Sofosbuvir
standard, and Sofosbuvir Impurity M standard. The chromatograms showed no interference
at the retention times of Sofosbuvir and Sofosbuvir Impurity M. The typical retention time for
Sofosbuvir is approximately 3.674 minutes, and for a related phosphoryl impurity, it is around
5.704 minutes under these conditions.[2][3]

Linearity
The linearity of the method was determined by analyzing a series of dilutions of Sofosbuvir
Impurity M.
Analyte Linearity Range (ug/mL) Correlation Coefficient (r?)
Sofosbuvir Impurity M 10-30 >0.999

Data adapted from a study on a related phosphoryl impurity and exemplary data for impurity M.

[2][4]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ for Sofosbuvir Impurity M were determined based on the signal-to-noise
ratio.
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Parameter Result (pug/mL) Result (%)
LOD 0.12 0.03%
LOQ 0.375 1.50%

Data adapted from a study on a related phosphoryl impurity.[2]

Accuracy (Recovery)

The accuracy of the method was evaluated by spiking a known amount of Sofosbuvir
Impurity M into a sample solution at three different concentration levels.

Amount Added Amount Recovered

Spiking Level (ugimL) (ugimL) Recovery (%)
80% 16 - 107.80
100% 20 - 118.90
120% 24 - 104.60

Data adapted from a study on a related phosphoryl impurity.[2]

Precision

The precision of the method was determined by repeatability (intra-day) and intermediate

precision (inter-day) studies.

Precision Type % RSD
Repeatability (Intra-day) <20
Intermediate Precision (Inter-day) <20

The relative standard deviation for a related phosphoryl impurity was found to be 0.043.[2]

System Suitability
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System suitability parameters were evaluated to ensure the performance of the
chromatographic system.

Parameter Acceptance Criteria

Tailing Factor <20

Theoretical Plates > 2000

% RSD of Peak Areas (n=6) <2.0%
Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Note: Validated Analytical Method for the
Quantification of Sofosbuvir Impurity M]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8082611#analytical-method-validation-for-sofosbuvir-
impurity-m-quantification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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